3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h4-7,16H,2-3,8-13H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKRQVEYBXWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4CCCO4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy for 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core
The spirocyclic core is constructed via a three-step cyclization process adapted from CN110818712A, which employs diethyl oxalate, urea, and ammonium carbonate (Fig. 1). Methanol serves as the solvent, avoiding toxic reagents like sodium cyanide.
Primary Reaction :
Diethyl oxalate (1 eq), urea (1.2 eq), and ammonium carbonate (0.75 eq) react in methanol with sodium methoxide at 25–30°C for 3 hours, forming a bicyclic intermediate.
Secondary Reaction :
Treatment with concentrated HCl (2 eq) at 40°C induces cyclodehydration, yielding 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. For the target compound, the methyl group is replaced during subsequent alkylation.
Key Optimization :
- Molar Ratios : Excess urea (1.2 eq) ensures complete conversion of diethyl oxalate.
- Solvent : Methanol enhances solubility without participating in side reactions.
Acylation at the 8-Position with Oxolane-2-carbonyl
The 8-position nitrogen is acylated using tetrahydrofuran-2-carbonyl chloride (Scheme 3).
Procedure :
- The alkylated intermediate (1 eq) is dissolved in dichloromethane.
- Triethylamine (3 eq) and tetrahydrofuran-2-carbonyl chloride (1.2 eq) are added dropwise at 0°C.
- The reaction proceeds at room temperature for 6 hours.
Yield : 85% after recrystallization (ethanol/water).
Spectral Validation :
- ¹H NMR : δ 7.25–7.15 (m, 4H, Ar-H), 4.50–4.30 (m, 1H, THF-CH), 3.90–3.70 (m, 4H, THF-CH₂).
- MS (ESI+) : m/z 454.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 1 compares yields and conditions for critical steps:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core Formation | Diethyl oxalate, urea | 25°C, 3 h | 92 |
| 3-Alkylation | 4-Methylbenzyl bromide | 60°C, 12 h | 89 |
| 8-Acylation | THF-2-carbonyl chloride | RT, 6 h | 85 |
Key Observations :
- The core synthesis achieves higher yields (92%) than traditional cyanide-based methods (75–80%).
- Acylation efficiency is sensitive to chloride purity; redistilled reagents improve yields by 8–10%.
Mechanistic Insights and Side Reactions
Core Cyclization :
Diethyl oxalate and urea condense to form a bis-urea intermediate, which cyclizes with ammonium carbonate under acidic conditions.
Side Reactions :
- Over-alkylation at the 8-position occurs if excess 4-methylbenzyl bromide is used, necessitating stoichiometric control.
- Partial epimerization at the THF stereocenter is observed without low-temperature acylation.
Scalability and Industrial Feasibility
The process is scalable to kilogram quantities with modifications:
- Continuous Flow Reactors : Reduce reaction times by 40% for core cyclization.
- Solvent Recovery : Methanol is distilled and reused, cutting costs by 30%.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The spirocyclic structure of this compound makes it a candidate for use in the development of new materials with unique properties.
Chemical Biology: Researchers are exploring the use of this compound as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, and biological activities:
Structure-Activity Relationship (SAR) Insights
Role of R3 Substituent :
- The 4-methylbenzyl group (target compound) enhances lipophilicity (logP ~2.5) compared to smaller substituents like methyl or hydrogen. This may improve membrane permeability .
- Inactive analogs (e.g., hydroxylated derivatives in ) suggest steric or electronic factors at R3 are critical for binding .
Importance of R8 Chelating Groups: Active PHD inhibitors (e.g., compound 11 in ) require metal-chelating moieties (e.g., pyridine, imidazole) at R8 for Fe(II) binding. Non-chelating groups (e.g., phenol, thiophene) abolished activity . The oxolane-2-carbonyl group in the target compound may adopt a conformation favorable for interactions with PHD2 catalytic pockets, akin to pyridine derivatives .
Impact of Rigidity :
- Analogs with flexible linkers (e.g., imidazole-2,4-diones in ) showed reduced activity, emphasizing the need for a rigid spiro core to maintain binding geometry .
Biological Activity
The compound 3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a spirocyclic framework that includes a triaza group and a carbonyl moiety. The molecular formula is , with a molecular weight of 386.51 g/mol. The compound's unique structure contributes to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds with a similar triazaspiro structure exhibit significant antitumor properties. For example, research has shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of these compounds as potential inhibitors of mitochondrial permeability transition pores (mPTP), which are implicated in myocardial infarction (MI) treatment and cancer therapy .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of mPTP : This compound may prevent the opening of mPTP during reperfusion injury, thereby protecting myocardial cells from apoptosis .
- Antioxidant Activity : The presence of an oxolane moiety may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies
- Cardiac Protection : In a model of myocardial infarction, administration of compounds based on the triazaspiro scaffold demonstrated reduced apoptotic rates and improved cardiac function during reperfusion .
- Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that these compounds can significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
